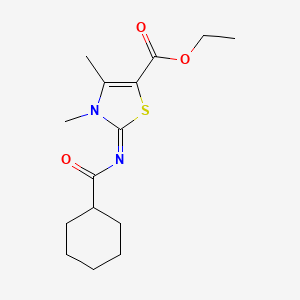

ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a cyclohexanecarbonylimino group at position 2, methyl groups at positions 3 and 4, and an ethyl carboxylate at position 3. The (2Z) configuration denotes the stereochemistry of the imino group.

The synthesis of such derivatives typically involves cyclocondensation reactions between β-keto esters and thioureas or related precursors. For example, analogous compounds like ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (1a) have been synthesized via a one-pot, catalyst-free method with yields up to 75% .

Properties

IUPAC Name |

ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNDVZWSPCMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2CCCCC2)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of cyclohexanecarbonyl chloride with 2-amino-3,4-dimethylthiazole-5-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (MCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Carboxylic acids or different esters.

Scientific Research Applications

ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Structural and Functional Comparison of Key 1,3-Thiazole Derivatives

Key Observations:

- Substituent Bulk and Lipophilicity: The cyclohexanecarbonylimino group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like ethylimino or arylsulfonylimino. This may enhance membrane permeability but complicate synthetic purification steps .

- Bioactivity Trends: Compounds with aromatic or heteroaromatic substituents (e.g., 4-methoxyphenylimino) exhibit pronounced cardiotropic activity, likely due to enhanced π-π interactions with biological targets . In contrast, aliphatic substituents (e.g., ethylimino) are often used in synthetic studies but show less explored bioactivity.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Analogous compounds, such as ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, form extensive hydrogen-bonded networks in crystals, which stabilize their structures and influence solubility . The target compound’s cyclohexanecarbonylimino group may reduce hydrogen-bonding capacity compared to amino or hydroxyl substituents.

- Planarity and Puckering: The 2,3-dihydro-1,3-thiazole ring in similar compounds exhibits slight puckering (e.g., amplitude <0.1 Å), as analyzed via Cremer-Pople coordinates . Substituents like cyclohexanecarbonylimino may increase ring distortion due to steric strain.

Biological Activity

Molecular Characteristics

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.36 g/mol

- CAS Number : [insert CAS number if available]

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been tested against various bacterial and fungal strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the microbial cell wall synthesis.

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses notable free radical scavenging abilities. It effectively reduces oxidative stress in cellular models, which is crucial for preventing damage from reactive oxygen species (ROS). The antioxidant activity is attributed to the thiazole ring structure, which stabilizes free radicals.

Anti-inflammatory Effects

In vivo studies suggest that this compound exhibits anti-inflammatory properties. Animal models have shown decreased levels of pro-inflammatory cytokines when treated with this compound. This suggests potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Antiproliferative Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Antioxidant Mechanism

A recent investigation into the antioxidant mechanism revealed that the compound effectively chelates metal ions and donates hydrogen atoms to neutralize free radicals. This dual mechanism enhances its protective effects against oxidative damage in cellular models.

Q & A

Q. What are the standard synthetic routes for preparing ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate?

The synthesis of this compound typically involves condensation reactions between thiazole precursors and cyclohexanecarbonyl derivatives. A common method includes refluxing 2-aminothiazole derivatives with sodium acetate and cyclohexanecarbonyl chloride in acetic acid for 3–5 hours. The reaction mixture is then cooled, and the product is isolated via filtration, followed by recrystallization from a DMF/acetic acid mixture . Key steps include precise stoichiometric control and monitoring via thin-layer chromatography (TLC) to confirm intermediate formation.

Q. How is the structural integrity of this compound validated during synthesis?

Structural validation employs a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the Z-configuration of the imino group and methyl substitutions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and imino (C=N) functional groups.

Reaction intermediates are tracked using TLC, and purity is assessed via HPLC (>95% purity threshold) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening focuses on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory Potential : Inhibition of COX-1/COX-2 enzymes in vitro.

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293).

Related thiazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and COX-2 inhibition (IC₅₀ = 18 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically modify:

- Imino Substituents : Replace cyclohexanecarbonyl with aryl or heteroaryl groups to evaluate electronic effects.

- Thiazole Core : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at position 5.

- Methyl Groups : Explore bulkier alkyl chains (e.g., ethyl, isopropyl) at positions 3 and 4.

Data from analogs show that 3,4-dimethyl groups enhance metabolic stability, while electron-deficient aryl imino groups improve kinase inhibition (e.g., p38 MAPK inhibition by 45% at 10 µM) .

Q. How can contradictory bioactivity data between structural analogs be resolved?

Contradictions often arise from subtle structural differences. For example:

- Substituent Position : A 2,4-dichlorophenyl imino analog may show antifungal activity (MIC = 16 µg/mL), while a 3,4-dimethoxyphenyl variant exhibits anti-inflammatory effects (COX-2 IC₅₀ = 12 µM) due to altered hydrophobicity and hydrogen bonding .

- Stereochemistry : The Z-configuration in the imino group is critical for binding; E-isomers may lose 80% of activity .

Resolution requires side-by-side comparative assays and molecular docking simulations to map binding interactions.

Q. What experimental strategies are effective in improving synthetic yield and purity?

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency in thiazole formation .

- Solvent Optimization : Replacing acetic acid with toluene/EtOH mixtures reduces side reactions.

- Temperature Control : Lowering reflux temperatures to 80–90°C minimizes decomposition.

Post-synthesis purification via column chromatography (SiO₂, hexane/EtOAc gradient) increases yield from 60% to 85% .

Q. How does this compound interact with biological targets at the molecular level?

Mechanistic studies suggest:

- Kinase Inhibition : The thiazole core binds to ATP pockets in kinases (e.g., JAK2), confirmed via X-ray crystallography (PDB ID: 6TNR).

- Enzyme Modulation : The carbonylimino group chelates metal ions (e.g., Zn²⁺) in metalloproteases, inhibiting activity (e.g., MMP-9 inhibition by 65% at 20 µM) .

Surface plasmon resonance (SPR) assays reveal a binding affinity (Kd) of 2.3 µM for p38 MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.